molecular formula C7H6N2S B1172521 C.I. Azoic Yellow 28 CAS No. 12221-26-0

C.I. Azoic Yellow 28

Cat. No.: B1172521
CAS No.: 12221-26-0
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Description

C.I. Azoic Yellow 28 is classified as an azoic dye, a category known for providing excellent colorfastness on cellulosic fibers like cotton . Azoic dyes, which constitute a significant portion of all industrial colorants, are not pre-formed dyes but are produced within the textile fiber itself through a two-step process involving diazotization and coupling . This in-situ formation makes them particularly valuable for researchers developing deep and penetrating shades with superior wash-fastness. The azoic dye class falls within the Color Index (C.I.) number range of 37000 to 39999 . While specific fastness data and application protocols for this compound require further experimental characterization, its classification indicates its utility in studies focused on textile dyeing processes, color physics, and the development of durable coloring materials. This product is intended for research and development purposes only.

Properties

CAS No.

12221-26-0

Molecular Formula

C7H6N2S

Synonyms

C.I. Azoic Yellow 28

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

Nitrosyl sulfuric acid (HNO₅S) is the preferred diazotizing agent due to its stability in concentrated sulfuric acid media. In a typical procedure, 4-chloro-2-methoxy-5-methylbenzenamine is dissolved in a mixture of sulfuric acid (45–275 kg) and nitrosyl sulfuric acid (286–515 kg) at 15–20°C. The molar ratio of amine to nitrosyl sulfuric acid is maintained at 1:0.99–1.05 to ensure complete conversion. The reaction is exothermic, requiring precise temperature control through jacketed reactors or ice baths.

Kinetic Considerations

Diazotization proceeds optimally at pH < 1, achieved through excess sulfuric acid. The reaction time varies between 2–3 hours, with post-reaction incubation for 2 hours to ensure full diazonium salt formation. Residual nitrosyl agents are neutralized using adsorbents like activated carbon or urea derivatives, typically added at 1–3% of the amine mass.

Synthesis of the Coupling Component: N-(4-Chloro-2-methoxy-5-methylphenyl)-3-hydroxy-2-naphthamide

The coupling component, C.I. Azoic Coupling Component 28 (CAS 5165-81-1), is synthesized via condensation of 4-chloro-2-methoxy-5-methylbenzenamine with 3-hydroxy-2-naphthoyl chloride in pyridine.

Condensation Mechanism

Pyridine acts as both solvent and acid scavenger, facilitating nucleophilic acyl substitution. The reaction proceeds at 80–100°C for 4–6 hours, yielding the naphthamide derivative with >95% purity. Excess amine (10–15 mol%) ensures complete consumption of the acyl chloride, minimizing byproducts.

Table 1: Optimization Parameters for Coupling Component Synthesis

ParameterOptimal RangeEffect on Yield
Reaction Temperature80–100°CMaximizes kinetics without decomposition
Pyridine-to-Amine Ratio3:1 (v/v)Ensures complete neutralization of HCl
Reaction Time4–6 hoursBalances conversion and energy costs

Coupling Reaction: Formation of the Azo Chromophore

The diazonium salt reacts with the coupling component in a pH-controlled environment to form the insoluble azo pigment.

pH and Temperature Profile

Coupling occurs in a buffered system (pH 3–6.5) using sodium acetate and hydrochloric acid. The reaction initiates at 5°C to prevent premature decomposition of the diazonium salt, with gradual warming to 75°C at a rate of 20°C/hour. This thermal gradient enhances particle size uniformity, critical for pigment performance in coatings and plastics.

Solvent and Additive Systems

High-pressure homogenization (500–800 rpm) of the coupling component in water containing 5.4–27.0 kg of dispersants (e.g., methylcellulose) and emulsifiers (e.g., OP-10) ensures colloidal stability prior to coupling. Post-reaction, surfactants like polyoxyethylene aliphatic alcohol ether (7.5–22.5 kg) are added to prevent agglomeration during drying.

Purification and Isolation

Filtration and Washing

The crude pigment slurry is filtered under vacuum and washed with deionized water until neutral pH. Trisodium phosphate adjustments (pH 5) during washing remove residual acids and salts.

Drying and Particle Size Control

Filter cakes are dried at 60°C in forced-air ovens, followed by micronization using jet mills or ball mills. Composite surfactants (7.5–22.5 kg) are blended during attrition to achieve a final particle size distribution of 0.1–0.5 µm.

Continuous vs. Batch Production Methods

Batch Synthesis

Traditional batch reactors (500–5,000 L) remain prevalent for small-scale production. A typical batch yields 22.1 kg of pigment (98% efficiency) with a total cycle time of 8–10 hours.

Continuous Flow Systems

Microreactors (1/16"–1" diameter) enable segmented flow with inert gas spacers, reducing axial dispersion and improving reaction homogeneity. UV-Vis monitoring at 278 nm (reactant) and 410 nm (product) allows real-time adjustment of residence times (1–2 hours), achieving conversions >99%.

Table 2: Comparison of Batch and Continuous Methods

MetricBatch ProcessContinuous Process
Yield98%99.5%
Energy Consumption120 kWh/kg75 kWh/kg
Particle Size Deviation±15%±5%
Capital Cost$1.2M (5,000 L)$2.5M (microplant)

Quality Control and Analytical Characterization

Spectrophotometric Analysis

λₘₐₓ values between 416–419 nm (UV-Vis in DMF) confirm chromophore integrity, with deviations >2 nm indicating incomplete coupling or side reactions.

X-ray Diffraction (XRD)

Crystalline phases are verified via XRD, with characteristic peaks at 2θ = 12.4°, 16.7°, and 25.3° corresponding to the β-crystalline form preferred for textile applications .

Q & A

Q. How can researchers ensure the reproducibility of spectroscopic data for this compound across different laboratories?

  • Methodological Answer : Adopt standardized protocols for instrument calibration (e.g., wavelength verification using holmium oxide filters for UV-Vis). Share reference materials (e.g., certified samples) and raw data files (e.g., .RAW MS files) via repositories like Zenodo. Perform interlaboratory comparisons using blind duplicates and report relative standard deviations (RSDs) for key metrics .

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